molecular formula C15H8F3NO2S2 B14791291 2-Thioxo-5-{5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene-1,3-thiazolidin-4-one

2-Thioxo-5-{5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene-1,3-thiazolidin-4-one

Cat. No.: B14791291
M. Wt: 355.4 g/mol
InChI Key: QUPFKBITVLIQNA-UHFFFAOYSA-N
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Description

2-Thioxo-5-{5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core with a trifluoromethylphenyl and furyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thioxo-5-{5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene-1,3-thiazolidin-4-one typically involves the reaction of 5-(3-trifluoromethylphenyl)-2-furylmethanone with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiazolidinone ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Thioxo-5-{5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.

    Substitution: The trifluoromethylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the trifluoromethylphenyl group.

Scientific Research Applications

2-Thioxo-5-{5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene-1,3-thiazolidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thioxo-5-{5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways. For example, it may act as an inhibitor of specific kinases or proteases, thereby modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thioxo-5-{5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene-1,3-thiazolidin-4-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity. This makes it a valuable compound for developing new drugs and materials.

Properties

Molecular Formula

C15H8F3NO2S2

Molecular Weight

355.4 g/mol

IUPAC Name

2-sulfanylidene-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H8F3NO2S2/c16-15(17,18)9-3-1-2-8(6-9)11-5-4-10(21-11)7-12-13(20)19-14(22)23-12/h1-7H,(H,19,20,22)

InChI Key

QUPFKBITVLIQNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=C3C(=O)NC(=S)S3

Origin of Product

United States

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